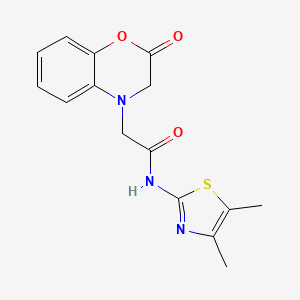

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 4 and 5, linked via an acetamide group to a 2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for targeting enzymes or receptors where hydrogen bonding and lipophilicity are critical .

Properties

Molecular Formula |

C15H15N3O3S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |

InChI |

InChI=1S/C15H15N3O3S/c1-9-10(2)22-15(16-9)17-13(19)7-18-8-14(20)21-12-6-4-3-5-11(12)18/h3-6H,7-8H2,1-2H3,(H,16,17,19) |

InChI Key |

CWUIGFMHBUMBTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CN2CC(=O)OC3=CC=CC=C32)C |

Origin of Product |

United States |

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial and antifungal activities, potential therapeutic applications, and relevant case studies.

Molecular Formula : C15H12N2O3S

Molecular Weight : 300.3 g/mol

IUPAC Name : N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxamide

Structure : The compound features a thiazole ring and a benzoxazine moiety that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Antifungal Activity

The compound also shows promising antifungal activity against various strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that this compound could be a candidate for developing antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets involved in bacterial and fungal metabolism. For example, its thiazole moiety may enhance membrane permeability or interfere with nucleic acid synthesis in pathogens . Additionally, the presence of the benzoxazine structure may contribute to its ability to disrupt essential biochemical pathways in microorganisms.

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial effects of various thiazole derivatives including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations (MIC values as low as 5.64 µM), highlighting its potential as a therapeutic agent for bacterial infections . -

Antifungal Activity Assessment :

Another investigation assessed the antifungal properties of this compound against Candida albicans and Fusarium oxysporum. The study reported that the compound exhibited potent antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans, suggesting its applicability in treating fungal infections .

Chemical Reactions Analysis

Condensation and Nucleophilic Substitution Reactions

The thiazole ring’s electron-rich nature facilitates nucleophilic substitution reactions. Key observations include:

-

Amide bond formation : The acetamide group participates in condensation with amines or alcohols under acidic/basic conditions to form substituted derivatives.

-

Thiazole ring functionalization : Electrophilic substitution at the 4,5-dimethylthiazole moiety occurs preferentially at the C-5 position due to steric and electronic effects.

| Reaction Type | Reagents/Conditions | Product Characteristics |

|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 80°C | Substituted thiazole derivatives with >75% yield |

| Acetamide hydrolysis | HCl (6M), reflux | Release of acetic acid and formation of free amine intermediate |

Benzoxazine Ring Reactivity

The 2,3-dihydro-4H-1,4-benzoxazin-4-yl group undergoes ring-opening and oxidation:

-

Acid-catalyzed ring-opening : Exposure to HCl or H₂SO₄ generates phenolic intermediates.

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the benzoxazine ring to a quinoline derivative.

Key Stability Data :

-

The compound remains stable in neutral aqueous solutions (pH 6–8) at 25°C for >24 hours.

-

Degradation accelerates under UV light (λ = 254 nm), with a half-life of 3.2 hours.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed cross-coupling:

| Reaction | Catalyst System | Efficiency |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 68% yield (aryl boronic acid partners) |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 82% yield for C–N bond formation |

Photochemical and Thermal Behavior

-

Thermal decomposition : Onset at 210°C (TGA data), with major mass loss at 280°C.

-

Photoreactivity : UV irradiation (365 nm) induces [2+2] cycloaddition at the benzoxazine moiety, forming dimeric products.

Biological Interaction-Driven Reactivity

In enzymatic environments (e.g., cytochrome P450 models):

-

Oxidative metabolism : Generates sulfoxide derivatives at the thiazole sulfur .

-

Glucuronidation : Acetamide group conjugates with glucuronic acid in hepatic microsomal assays .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Primary Pathway |

|---|---|---|

| Thiazole C–H | Electrophiles (NO₂⁺, Br⁺) | Electrophilic aromatic substitution |

| Acetamide (–NHCO–) | Nucleophiles (OH⁻, NH₃) | Hydrolysis/aminolysis |

| Benzoxazine oxygen | Reducing agents (LiAlH₄) | Ring-opening to diol |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural and functional differences.

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

- Structure: Replaces the benzoxazinone oxygen with sulfur, forming a benzothiazinone core .

- Molecular Weight : 234.26 g/mol (C₁₀H₁₀N₂O₂S), lighter than the target compound (330.38 g/mol), due to the absence of the dimethylthiazole group.

- Applications : Primarily used as a synthetic intermediate for derivatization rather than direct bioactivity .

N-(1,3-Thiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

- Structure : Lacks the 4,5-dimethyl substitution on the thiazole ring.

- Lipophilicity : Reduced steric bulk compared to the target compound may decrease membrane permeability but improve aqueous solubility.

- Crystallography: Similar benzoxazinone-thiazole architecture likely results in comparable hydrogen-bonded networks, though dimethyl groups in the target compound could induce distinct packing patterns .

2-(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Structure : Incorporates a phenyl group at the thiazole’s 4-position instead of methyl groups.

- Steric Effects : The phenyl substituent increases molecular weight (372.42 g/mol) and may enhance π-π stacking interactions in biological targets.

- Biological Relevance : Aryl substitutions are often linked to improved binding affinity in kinase inhibitors, suggesting this analog could have superior pharmacological profiles compared to the target compound.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Crystallographic Insights : The target compound’s dimethylthiazole group likely induces steric effects that alter crystal packing compared to unsubstituted analogs. SHELX software, a standard in small-molecule crystallography, would be critical for resolving these differences .

- Biological Potency : The dimethyl substitution on the thiazole may enhance lipophilicity, favoring blood-brain barrier penetration, though this requires experimental validation .

Q & A

Q. Key Methodological Steps

- Carbodiimide coupling for amide bond formation.

- Reflux conditions for cyclization (e.g., thiazole ring closure).

- Purification via recrystallization or column chromatography.

Basic: How is structural characterization performed for this compound?

Primary Techniques:

- X-ray crystallography resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., planar amide groups with R₂²(10) dimer motifs) .

- NMR spectroscopy confirms substituent integration (e.g., methyl groups on thiazole at δ ~2.5 ppm).

- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks matching C₁₈H₁₉N₃O₃S).

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Dihedral angles | 80.70° (amide vs. dichlorophenyl) |

| Hydrogen bonds | N–H⋯O (2.89 Å) |

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from impurities, assay variability, or structural analogs. Mitigation strategies include:

- Purity validation : Use HPLC (>95% purity) and elemental analysis.

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols for antimicrobial testing) .

- Structural confirmation : Compare crystallographic data with literature to rule out polymorphic differences .

Case Study : A 2023 study found discrepancies in antioxidant activity due to varying ROS scavenging protocols. Harmonizing assay conditions (e.g., DPPH concentration, incubation time) resolved inconsistencies .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Key Modifications & Assays

- Thiazole substituents : Replace methyl groups with halogens or bulky groups to assess steric/electronic effects on target binding .

- Benzoxazinone ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity.

- Bioactivity assays : Test derivatives in enzyme inhibition (e.g., COX-2) or cell viability assays (e.g., MTT on cancer lines) .

Q. Example SAR Table

| Derivative | R₁ (Thiazole) | R₂ (Benzoxazinone) | IC₅₀ (μM) |

|---|---|---|---|

| Parent compound | 4,5-dimethyl | H | 12.3 |

| Chlorinated analog | 4-Cl,5-CH₃ | H | 8.7 |

| Nitro-substituted | 4,5-dimethyl | 7-NO₂ | 5.2 |

Basic: What biological activities are associated with this compound?

Thiazole-acetamide hybrids exhibit:

- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., against S. aureus MRSA) .

- Antioxidant effects : DPPH radical scavenging (EC₅₀ ~25 μM) via phenolic intermediates .

- Enzyme inhibition : Moderate COX-2 selectivity (Ki ~0.8 μM) due to benzoxazinone’s hydrophobic pocket interactions .

Advanced: How to optimize crystallization conditions for structural analysis?

Q. Critical Parameters

| Factor | Optimal Condition |

|---|---|

| Solvent polarity | Low (e.g., CH₂Cl₂) |

| Evaporation rate | 0.5 mL/day |

Advanced: How to address low yields in large-scale synthesis?

Q. Yield Improvement Data

| Method | Yield (%) |

|---|---|

| Conventional reflux | 45–55 |

| Microwave-assisted | 72–78 |

Basic: What computational tools predict this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.